molecular formula C11H15ClO B7867029 3-(4-Chlorophenyl)-3-pentanol

3-(4-Chlorophenyl)-3-pentanol

Cat. No.: B7867029
M. Wt: 198.69 g/mol
InChI Key: HHRAFQSXAIGENZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-pentanol is an organic compound characterized by the presence of a chlorophenyl group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-pentanol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction is typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-pentanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products

    Oxidation: 3-(4-Chlorophenyl)-3-pentanone.

    Reduction: 3-(4-Chlorophenyl)-pentane.

    Substitution: Various substituted phenylpentanols depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-pentanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • 3-(4-Chlorophenyl)-3-pentanone
  • 3-(4-Chlorophenyl)-pentane

Uniqueness

3-(4-Chlorophenyl)-3-pentanol is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a pentanol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Biological Activity

Overview

3-(4-Chlorophenyl)-3-pentanol is an organic compound that has garnered attention for its potential biological activities. Characterized by a chlorophenyl group attached to a pentanol backbone, this compound is being investigated for its interactions with various biological targets, including receptors and enzymes. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

  • Chemical Formula : C11H15ClO
  • Molecular Weight : 202.69 g/mol
  • Structure : The compound features a hydroxyl group (-OH) and a chlorophenyl moiety, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various molecular targets. The compound can modulate the activity of specific receptors or enzymes, influencing physiological processes. Key mechanisms include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, potentially affecting signaling pathways involved in mood regulation and neuroprotection.
  • Enzyme Modulation : It may inhibit or activate enzymes related to metabolic processes, which can have implications for drug metabolism and therapeutic efficacy.

Biological Activities

Research has indicated several areas where this compound exhibits notable biological activities:

  • Neuropharmacological Effects : Studies suggest that the compound may have potential applications in treating psychiatric disorders due to its interaction with metabotropic glutamate receptors (mGluR5) .
  • Anti-inflammatory Properties : Preliminary data indicate that it might possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Antitumor Activity : There is emerging evidence that compounds similar to this compound show promise in cancer therapy by targeting specific cellular pathways involved in tumor growth .

Case Study 1: Neuropharmacological Potential

A study explored the effects of this compound on mGluR5 receptors, demonstrating that it acts as a negative allosteric modulator. This interaction could lead to reduced anxiety and depressive symptoms in preclinical models, suggesting its potential for psychiatric drug development .

Case Study 2: Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism through which the compound could mitigate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundNeuropharmacological, anti-inflammatoryChlorophenyl group enhances receptor binding
3-(4-Chlorophenyl)-3-pentanoneAntitumor activityKetone group may alter metabolic interactions
3-(4-Chlorophenyl)-pentaneGeneral chemical reactivitySaturated hydrocarbon structure

Properties

IUPAC Name

3-(4-chlorophenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRAFQSXAIGENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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